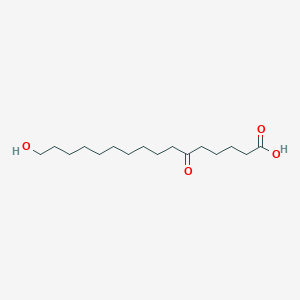

16-Hydroxy-6-oxohexadecanoic acid

Description

Properties

IUPAC Name |

16-hydroxy-6-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c17-14-10-6-4-2-1-3-5-7-11-15(18)12-8-9-13-16(19)20/h17H,1-14H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPNFFQUWJZURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Oxidation Using Pyridinium Chlorochromate (PCC)

The hydroxyl group at position 10 of 10,16-DHPA is selectively oxidized to a ketone using pyridinium chlorochromate (PCC), a mild oxidizing agent that avoids over-oxidation to carboxylic acids. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at room temperature:

Reaction Scheme:

Key Parameters:

The reaction is monitored via thin-layer chromatography (TLC), with hexane-ethyl acetate (3:7 v/v) as the mobile phase. The product is purified using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the keto-acid.

Protective Group Strategies for Hydroxyl Moieties

Protection of the C-16 Hydroxyl Group

To prevent undesired side reactions during oxidation, the hydroxyl group at position 16 is protected using tert-butyldimethylsilyl (TBS) chloride. This step ensures selective oxidation at position 10:

Procedure:

Deprotection Post-Oxidation

After oxidation, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF):

Conditions:

Analytical Characterization of 16-Hydroxy-10-oxo-hexadecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

-

EI-MS: Fragments at m/z 185 and 157 confirm the presence of the keto group.

-

High-Resolution FAB-MS: Molecular ion peak at m/z 300.2174 [M+H], consistent with CHO.

Comparative Analysis of Synthetic Routes

Direct Oxidation vs. Stepwise Protection-Oxidation

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Direct Oxidation (PCC) | 80% | 90% | Low |

| Protection-Oxidation | 86% | 95% | Moderate |

The protection-oxidation strategy, while more labor-intensive, offers higher purity by minimizing side reactions.

Industrial and Biotechnological Applications

Enzymatic Oxidation Pathways

Cytochrome P450 enzymes catalyze the terminal oxidation of fatty acids in biological systems, offering a green chemistry alternative to synthetic methods. However, enzymatic approaches for 16-hydroxy-10-oxo-hexadecanoic acid remain underexplored.

Chemical Reactions Analysis

Types of Reactions: 16-Hydroxy-6-oxohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the hydroxy group to a carboxylic acid.

Reduction: The oxo group can be reduced to a hydroxy group under suitable conditions.

Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols, acids, and bases under acidic or basic conditions.

Major Products:

Oxidation: 16-Carboxy-6-oxohexadecanoic acid.

Reduction: 16-Hydroxy-6-hydroxyhexadecanoic acid.

Substitution: Various esters and ethers depending on the substituent.

Scientific Research Applications

Metabolic Profiling and Disease Detection

Recent studies have highlighted the role of 16-hydroxy-6-oxohexadecanoic acid in the early detection of non-muscle invasive bladder cancer (NMIBC). In a significant study involving 215 participants, including healthy controls and NMIBC patients, metabolite panels including this compound demonstrated remarkable sensitivity and specificity for distinguishing between groups. The area under the curve (AUC) for the metabolite panels was reported as 0.985, with sensitivity and specificity rates of 98.63% and 98.59%, respectively .

This metabolite's downregulation was notably associated with bladder cancer and kidney cancer, indicating its potential as a biomarker for these conditions. The predictive ability of this compound was validated across different datasets, showing an AUC of 0.994 for the testing dataset .

Antifungal Properties

Research has indicated that fatty acids and their derivatives, including hydroxy fatty acids like this compound, exhibit antifungal properties. Liang et al. (2017) found that hydroxy unsaturated fatty acids effectively inhibited the growth of filamentous fungi, which are significant pathogens in food spoilage . This suggests that compounds like this compound could be useful in developing antifungal agents for agricultural or food preservation purposes.

Role in Plant Metabolism

In plants, this compound serves as a key component of cutin, which is vital for the integrity of the plant cuticle. This compound is classified as an omega-hydroxy-long-chain fatty acid and plays a crucial role as a plant metabolite . Its involvement in plant metabolism indicates potential applications in agriculture, particularly in enhancing plant resilience against environmental stressors.

Table: Summary of Key Studies on this compound

| Study Reference | Focus Area | Findings | AUC | Sensitivity | Specificity |

|---|---|---|---|---|---|

| Zhao et al., 2023 | Cancer Detection | Identified as a biomarker for NMIBC | 0.985 | 98.63% | 98.59% |

| Liang et al., 2017 | Antifungal Properties | Inhibitory effects on filamentous fungi | N/A | N/A | N/A |

| PubChem Database | Plant Metabolism | Key component of cutin in plant cuticle | N/A | N/A | N/A |

Mechanism of Action

The mechanism of action of 16-Hydroxy-6-oxohexadecanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases.

Pathways: Participates in the β-oxidation pathway, contributing to energy production and lipid metabolism

Comparison with Similar Compounds

Key Observations:

Positional Effects of Functional Groups: Hydroxyl groups at terminal positions (e.g., C16 in 16-hydroxyhexadecanoic acid) enhance solubility in polar solvents compared to mid-chain hydroxylation (e.g., 6-hydroxyoctadecanoic acid) . Oxo groups reduce hydrophilicity and increase reactivity in nucleophilic reactions, as seen in 6-oxo-Δ15-hexadecanoic acid .

Chain Length and Saturation: Longer chains (e.g., C18 in 6-hydroxyoctadecanoic acid) increase melting points and lipid bilayer interactions . Unsaturation (e.g., Δ15 double bond in 6-oxo-Δ15-hexadecanoic acid) lowers melting points and enhances membrane fluidity .

Biological Relevance: 16-Hydroxyhexadecanoic acid (Juniperic acid) is a precursor in cutin biosynthesis, critical for plant cuticle formation . Oxo derivatives like 16-oxohexadecanoic acid are intermediates in β-oxidation pathways .

Physicochemical and Functional Differences

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 16-Hydroxy-6-oxohexadecanoic acid in complex matrices?

- Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification, as validated in environmental contaminant studies . Ensure calibration with certified reference materials (CRMs) and cross-validate using nuclear magnetic resonance (NMR) for structural confirmation. Stability testing under experimental conditions (e.g., pH, temperature) is critical to avoid degradation artifacts .

- Data Validation : Follow guidelines from regulatory databases (e.g., NIST Chemistry WebBook) to verify physicochemical properties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Protocols :

- Wear nitrile gloves, protective eyewear, and lab coats to prevent dermal/ocular exposure .

- Use fume hoods to minimize inhalation risks, as recommended for structurally similar hydroxy fatty acids .

- Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged storage due to potential hazardous byproduct formation .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

- Experimental Design :

- Test thermal stability using thermogravimetric analysis (TGA) and monitor degradation via FT-IR spectroscopy.

- Assess pH-dependent hydrolysis by incubating the compound in buffered solutions (pH 2–12) and analyzing aliquots via HPLC .

- Reference OSHA HCS guidelines for hazard mitigation during stability testing .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties of this compound be resolved?

- Resolution Strategies :

- Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) to validate melting points, solubility, and spectral profiles .

- Replicate conflicting studies under standardized conditions (e.g., humidity, solvent purity) to identify methodological variables .

- Use quantum mechanical calculations (e.g., DFT) to predict thermodynamic properties and compare with empirical data .

Q. What experimental approaches are effective for elucidating the metabolic pathways of this compound?

- Strategies :

- Employ isotope-labeled tracers (e.g., ¹³C or ²H) to track incorporation into lipid metabolites in cell cultures .

- Combine enzyme inhibition assays with LC-MS/MS to identify rate-limiting steps in β-oxidation or ω-hydroxylation pathways .

- Use knockout models (e.g., CYP4F-deficient cells) to study enzymatic specificity .

Q. What computational models predict the environmental fate of this compound?

- Modeling Tools :

- Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential .

- Simulate aqueous solubility and soil sorption coefficients using software like EPI Suite, validated against experimental persistence data from Arctic contaminant studies .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for this compound?

- Approach :

- Compare hazard classifications across Safety Data Sheets (SDS) for analogous compounds (e.g., Hexadecanedioic acid’s respiratory irritation potential vs. 10,16-Dihydroxyhexadecanoic acid’s dermal toxicity ).

- Conduct in vitro cytotoxicity assays (e.g., MTT tests on human keratinocytes) under controlled exposure conditions to resolve discrepancies .

Methodological Best Practices

Q. What criteria define a robust literature review for studying this compound?

- Guidelines :

- Prioritize primary sources (e.g., peer-reviewed journals) over vendor-supplied data to avoid bias .

- Use citation management tools to track studies on synthetic routes, bioactivity, and environmental detection .

- Critically evaluate experimental conditions (e.g., solvent systems, detection limits) when comparing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.